![molecular formula C21H19N7S B12640177 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione is a complex heterocyclic compound that features a combination of carbazole, pyrazole, and triazole moieties. These structural elements are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione typically involves multi-step reactions. The process begins with the preparation of the carbazole derivative, followed by the formation of the pyrazole and triazole rings. The final step involves the condensation of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts .
Industrial Production Methods
Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts may be employed to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with modified functional groups .
科学研究应用
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new polymers and advanced materials .
作用机制
The mechanism of action of 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target molecules. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Carbazole Derivatives: Compounds like 9-ethylcarbazole share the carbazole moiety and exhibit similar biological activities.
Pyrazole Derivatives: 5-methyl-1H-pyrazole derivatives are known for their antimicrobial and anti-inflammatory properties.
Triazole Derivatives: 1,2,4-triazole compounds are widely studied for their antifungal and anticancer activities .
Uniqueness
What sets 4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione apart is the combination of these three heterocyclic moieties in a single molecule. This unique structure endows the compound with a broad spectrum of biological activities and makes it a versatile tool in scientific research .
属性
分子式 |
C21H19N7S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19N7S/c1-3-27-18-7-5-4-6-15(18)16-11-14(8-9-19(16)27)12-22-28-20(25-26-21(28)29)17-10-13(2)23-24-17/h4-12H,3H2,1-2H3,(H,23,24)(H,26,29)/b22-12+ |
InChI 键 |
CPRYOLMVLYEMHD-WSDLNYQXSA-N |
手性 SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=NNC(=C4)C)C5=CC=CC=C51 |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=NNC(=C4)C)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)
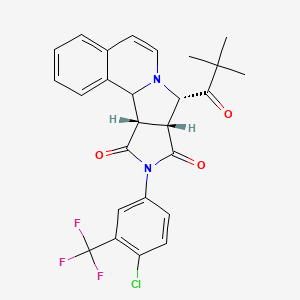
![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)

![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)
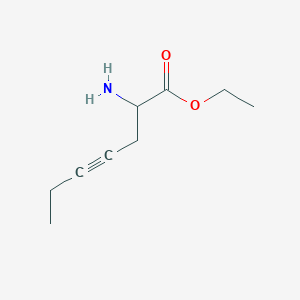
![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
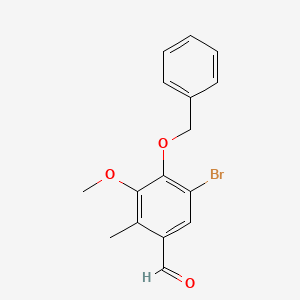
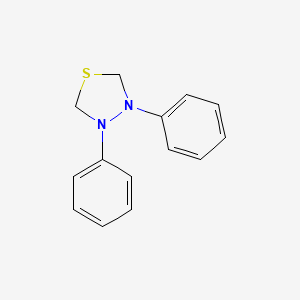
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12640172.png)
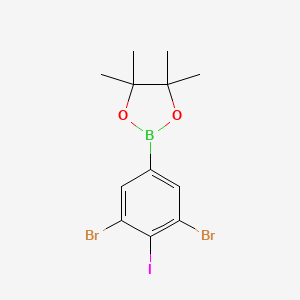
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12640187.png)
